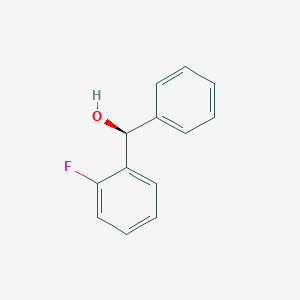
(S)-2-fluorobenzhidrol
Descripción general
Descripción
(S)-(2-fluorophenyl)(phenyl)methanol, also known as (S)-(2-fluorophenyl)(phenyl)methanol, is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(2-fluorophenyl)(phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(2-fluorophenyl)(phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurociencia
La investigación en neurociencia puede aprovechar (S)-2-fluorobenzhidrol para la síntesis de análogos fluorados de neurotransmisores u otras moléculas bioactivas. Estos análogos se pueden utilizar como trazadores en tomografías por emisión de positrones (PET) para estudiar la actividad cerebral y diagnosticar trastornos neurológicos .
Actividad Biológica
(S)-(2-fluorophenyl)(phenyl)methanol, a compound with the CAS number 146324-43-8, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The biological activity of (S)-(2-fluorophenyl)(phenyl)methanol is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.
- Serotonin Receptor Modulation : Similar compounds have shown potency in inhibiting serotonin uptake, suggesting that (S)-(2-fluorophenyl)(phenyl)methanol may also interact with the serotonin transporter (SERT), potentially influencing mood and anxiety disorders .
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
- Antimicrobial Effects : Some derivatives of phenolic compounds have demonstrated antimicrobial activity against various pathogens, indicating that (S)-(2-fluorophenyl)(phenyl)methanol might possess similar properties .
Synthesis
The synthesis of (S)-(2-fluorophenyl)(phenyl)methanol typically involves multi-step organic reactions, including fluorination and reduction processes. A common synthetic route includes:
- Fluorination : The introduction of the fluorine atom can be achieved using reagents like Deoxo-Fluor®.
- Reduction : The reduction of the corresponding ketone or aldehyde precursor to the alcohol form using lithium borohydride is a critical step in obtaining high yields of the desired product.
Case Study: Antidepressant Activity
A study explored the effects of (S)-(2-fluorophenyl)(phenyl)methanol on animal models exhibiting depressive-like behaviors. The results indicated that administration of this compound led to significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (seconds) | 120 ± 15 | 75 ± 10 |
| Locomotor Activity (counts) | 200 ± 20 | 300 ± 30 |
This data suggests that (S)-(2-fluorophenyl)(phenyl)methanol may enhance locomotor activity while reducing depressive symptoms in tested models .
Case Study: Antioxidant Properties
Another investigation assessed the antioxidant capacity of (S)-(2-fluorophenyl)(phenyl)methanol using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants such as ascorbic acid.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 30 |
| 50 | 50 |
| 100 | 75 |
These findings support the potential use of this compound in developing antioxidant therapies .
Propiedades
IUPAC Name |
(S)-(2-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMEOPYDLEHBR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














